molecular formula C13H8F3N3O2 B2796079 4-cyanophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 320423-24-3

4-cyanophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B2796079
CAS RN: 320423-24-3
M. Wt: 295.221
InChI Key: FVSDPEMCCGVHTA-UHFFFAOYSA-N
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Description

“4-cyanophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate” is a chemical compound. It contains a trifluoromethyl group, which is a functional group in chemistry consisting of three fluorine atoms attached to a carbon atom . Trifluoromethyl groups are often used in the construction of fluorinated pharmacons .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . The synthesis of such compounds often involves complex chemical reactions .

Scientific Research Applications

Fluorescent Molecule Development

The synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines has revealed novel fluorescent molecules with enhanced fluorescence intensity compared to their methyl analogues. These compounds are attractive for their multiple binding sites, offering potential utility in fluorescent labeling and imaging applications (Wu et al., 2006).

Potential Agricultural Applications

A new chemical class of trifluoromethylated pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones has been found to inhibit Echinochloa crus-galli L. Beauv, a monocotyledonous weed. These compounds demonstrated greater activity than their methyl analogues, suggesting their potential as herbicides (Wu et al., 2006).

Antimicrobial Activity

A series of new 1,2,3-triazolyl pyrazole derivatives have been synthesized, displaying broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The anti-bacterial efficacy of these compounds was further supported by in silico molecular docking studies, indicating their potential as E. coli MurB enzyme inhibitors (Bhat et al., 2016).

properties

IUPAC Name

(4-cyanophenyl) 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O2/c1-19-7-10(11(18-19)13(14,15)16)12(20)21-9-4-2-8(6-17)3-5-9/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSDPEMCCGVHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyanophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

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